molecular formula C12H14INO B187117 Piperidine, 1-(3-iodobenzoyl)- CAS No. 121114-31-6

Piperidine, 1-(3-iodobenzoyl)-

Cat. No. B187117
M. Wt: 315.15 g/mol
InChI Key: VZBNRYSPDWCBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1-(3-iodobenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of heterocyclic organic compounds and is used as a precursor in the synthesis of other important compounds.

Scientific Research Applications

Piperidine, 1-(3-iodobenzoyl)- has been used in various scientific research applications. One of the most significant applications is in the synthesis of other important compounds such as 1-(3-iodobenzoyl)piperidine-4-carboxylic acid, which has been reported to have potential anti-cancer activity. Piperidine, 1-(3-iodobenzoyl)- has also been used in the synthesis of other important compounds such as 4-(3-iodobenzoyl)piperidine, which has been reported to have potential anti-inflammatory activity.

Mechanism Of Action

The mechanism of action of piperidine, 1-(3-iodobenzoyl)- is not fully understood. However, it has been reported to interact with certain receptors in the body, which may be responsible for its potential biological activity. Further research is needed to fully understand the mechanism of action of this compound.

Biochemical And Physiological Effects

Piperidine, 1-(3-iodobenzoyl)- has been reported to have potential biological activity in various biochemical and physiological processes. For example, it has been reported to have potential anti-cancer activity by inhibiting the growth of cancer cells. It has also been reported to have potential anti-inflammatory activity by reducing the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Piperidine, 1-(3-iodobenzoyl)- has several advantages for lab experiments. It is relatively easy to synthesize, and it is commercially available. It has also been reported to have potential biological activity, which makes it a useful tool for studying various biochemical and physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on piperidine, 1-(3-iodobenzoyl)-. One direction is to further investigate its mechanism of action to fully understand how it interacts with receptors in the body. Another direction is to explore its potential applications in various fields such as medicine and agriculture. Additionally, further research is needed to evaluate its safety and toxicity profile to determine its potential for use in humans.

Synthesis Methods

The synthesis of piperidine, 1-(3-iodobenzoyl)- requires a series of steps. The first step involves the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride. The second step involves the reaction of 3-iodobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form piperidine, 1-(3-iodobenzoyl)-. This synthesis method has been reported in several scientific papers and has been used to produce this compound in large quantities.

properties

CAS RN

121114-31-6

Product Name

Piperidine, 1-(3-iodobenzoyl)-

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

(3-iodophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H14INO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2

InChI Key

VZBNRYSPDWCBGH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)I

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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